Butyryl Coenzyme A (sodium salt)

Description

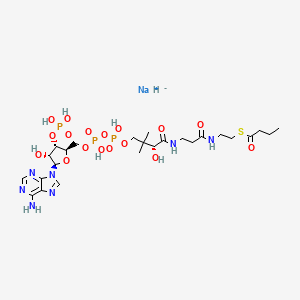

Butyryl coenzyme A (sodium salt) is a critical intermediate in metabolic pathways, particularly in fatty acid biosynthesis and elongation. Structurally, it consists of a four-carbon (C4) butyryl group linked to coenzyme A via a thioester bond. This compound plays a pivotal role in bacterial lipid synthesis, where it participates in iterative cycles of chain elongation with malonyl-CoA, producing medium-chain fatty acids (14–18 carbons) . Its sodium salt form enhances solubility and stability, making it suitable for enzymatic assays and in vitro studies.

Properties

Molecular Formula |

C25H43N7NaO17P3S |

|---|---|

Molecular Weight |

861.6 g/mol |

IUPAC Name |

sodium;S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate;hydride |

InChI |

InChI=1S/C25H42N7O17P3S.Na.H/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;/q;+1;-1/t14-,18-,19-,20+,24-;;/m1../s1 |

InChI Key |

FUZMXJHZRGSPRR-HTJRHWBRSA-N |

Isomeric SMILES |

[H-].CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na+] |

Canonical SMILES |

[H-].CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Reagents and Reaction Conditions

The synthesis begins with the activation of butyric acid using carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These agents promote the formation of an active intermediate, which reacts with the thiol group of CoA. The reaction is conducted in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under inert nitrogen atmosphere to prevent oxidation.

A critical parameter is the molar ratio of butyric acid to CoA, which is maintained at 1.2:1 to ensure complete conversion. The reaction proceeds at 4°C for 24 hours, yielding crude butyryl-CoA. Post-synthesis, the product is precipitated using cold ethanol and purified via ion-exchange chromatography.

Table 1: Key Reagents and Conditions for Chemical Synthesis

| Component | Specification | Role |

|---|---|---|

| Butyric Acid | ≥99% purity | Substrate |

| Coenzyme A | ≥90% purity (HPLC) | Nucleophile |

| EDC | 1.2 equivalents | Coupling agent |

| Solvent | Anhydrous DMF | Reaction medium |

| Temperature | 4°C | Minimize side reactions |

Enzymatic Biosynthesis

Enzymatic methods offer a sustainable alternative to chemical synthesis, leveraging CoA-transferases to catalyze the transfer of the CoA moiety from acetyl-CoA to butyrate. This approach is widely used in microbial systems, particularly in Clostridium species.

Cloning and Expression of CoA-Transferases

The gene encoding butyryl-CoA:acetate CoA-transferase (BCoAT) is cloned into E. coli BL21 (DE3) using plasmid vectors such as pET28a. Induced with 0.4 mM IPTG at 22°C, the recombinant enzyme is expressed and purified via affinity chromatography. Activity assays confirm the enzyme’s ability to convert butyryl-CoA to butyrate with a k<sub>cat</sub> of 12.4 s<sup>-1</sup> and K<sub>m</sub> of 0.8 mM for butyryl-CoA.

Substrate Specificity and Kinetics

BCoAT exhibits higher catalytic efficiency with butyryl-CoA than caproyl-CoA, as shown by a 3.8-fold difference in k<sub>cat</sub>/K<sub>m</sub>. This specificity ensures minimal byproduct formation during large-scale fermentations.

Table 2: Kinetic Parameters of BCoAT

| Substrate | k<sub>cat</sub> (s<sup>-1</sup>) | K<sub>m</sub> (mM) | k<sub>cat</sub>/K<sub>m</sub> (mM<sup>-1</sup>s<sup>-1</sup>) |

|---|---|---|---|

| Butyryl-CoA | 12.4 | 0.8 | 15.5 |

| Caproyl-CoA | 9.2 | 2.1 | 4.4 |

Custom Synthesis Services

Commercial providers like MedChemExpress and GlpBio offer custom synthesis services for butyryl-CoA, tailored to research needs. These services utilize Good Manufacturing Practice (GMP)-compliant protocols to ensure batch consistency and regulatory compliance.

Protocol Optimization

Bulk synthesis involves:

-

Scale-Up Fermentation : Using E. coli or Saccharomyces cerevisiae engineered to overexpress BCoAT.

-

In Situ Extraction : Employing anion-exchange resins to isolate butyryl-CoA from cell lysates.

-

Lyophilization : Freeze-drying the purified product to enhance stability, with residual moisture maintained below 1%.

Table 3: Specifications for Custom Synthesis

| Parameter | Requirement |

|---|---|

| Purity | ≥95% (HPLC) |

| Solubility | 10 mg/mL in PBS (pH 7.2) |

| Storage | -20°C in lyophilized form |

| Sterility | 0.22 µm filtered |

Characterization and Quality Control

Analytical Methods

Table 4: Acceptable Quality Limits (AQL)

| Test | Specification |

|---|---|

| Purity (HPLC) | ≥95% |

| Endotoxin | <0.1 EU/mg |

| Residual Solvents | <0.5% (v/v) |

Chemical Reactions Analysis

Types of Reactions: Butyryl Coenzyme A (sodium salt) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to crotonyl Coenzyme A by butyryl Coenzyme A dehydrogenase.

Reduction: It can be reduced back to butyrate in certain metabolic pathways.

Substitution: It can participate in substitution reactions where the butyryl group is transferred to other molecules.

Common Reagents and Conditions:

Oxidation: Requires butyryl Coenzyme A dehydrogenase and cofactors such as FAD.

Reduction: Involves enzymes like butyrate-Coenzyme A ligase.

Substitution: Often occurs in the presence of specific transferase enzymes.

Major Products Formed:

Crotonyl Coenzyme A: Formed through oxidation.

Butyrate: Formed through reduction.

Various acylated compounds: Formed through substitution reactions.

Scientific Research Applications

Metabolic Studies

Butyryl Coenzyme A is crucial for fatty acid metabolism and the synthesis of butyrate, a short-chain fatty acid produced by gut microbiota. Research indicates that butyryl-CoA serves as an intermediate in the metabolic pathways involving butyrate synthesis, which is essential for maintaining colonic health and regulating energy homeostasis in humans .

Key Findings:

- Role in Energy Production: Butyryl Coenzyme A is involved in the conversion of fatty acids into energy, facilitating metabolic processes that are vital for cellular function .

- Gut Microbiota Interaction: Studies highlight its importance in the fermentation processes carried out by colonic bacteria, which produce butyrate from dietary fibers .

Pharmaceutical Development

In pharmaceutical research, butyryl Coenzyme A is utilized in drug formulation targeting metabolic disorders. Its role as a substrate for various enzymes makes it valuable in developing therapeutics aimed at enhancing drug efficacy and bioavailability .

Applications:

- Drug Formulation: It serves as a key component in creating medications that address metabolic imbalances, such as obesity and diabetes.

- Targeting Enzymatic Pathways: Butyryl-CoA acts as a substrate for lipases and other enzymes involved in lipid metabolism .

Biotechnology

In biotechnology, butyryl Coenzyme A is employed in the production of recombinant proteins and biomanufacturing processes. Its ability to optimize cellular processes enhances yield and efficiency in producing biologics.

Research Insights:

- Protein Production: The compound aids in optimizing conditions for the expression of recombinant proteins, making it essential for biotechnological applications .

- Metabolic Engineering: Researchers utilize butyryl-CoA to engineer microbial strains that can produce high yields of desired metabolites .

Cell Culture Applications

Butyryl Coenzyme A is frequently added to cell culture media to support the growth and differentiation of various cell types, including stem cells and primary cell lines. Its presence enhances cellular metabolism and viability.

Benefits:

- Support for Stem Cells: It promotes the growth of stem cells by providing necessary metabolic substrates .

- Cell Viability Improvement: The addition of butyryl-CoA improves overall cell health and function during culture conditions .

Research on Neurotransmitters

Recent studies have shown that butyryl Coenzyme A is involved in neurotransmitter synthesis, making it relevant for neurobiological research. Its role in brain metabolism suggests potential implications for understanding neurological disorders.

Significance:

- Neurobiology Studies: Investigations into how butyryl-CoA influences neurotransmitter levels can provide insights into treatments for conditions like depression or neurodegenerative diseases .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Metabolic Studies | Fatty acid metabolism | Essential for energy production and gut health |

| Pharmaceutical Development | Drug formulation for metabolic disorders | Enhances drug efficacy and bioavailability |

| Biotechnology | Recombinant protein production | Optimizes yield in biomanufacturing |

| Cell Culture | Supports stem cell growth | Improves cell viability and function |

| Neurotransmitter Research | Involvement in neurotransmitter synthesis | Potential implications for neurological disorders |

Case Studies

- Metabolism of Butyrate : Research has demonstrated that butyryl-CoA plays a pivotal role in the synthesis of butyrate from dietary fibers by gut microbiota, impacting gut health significantly .

- Pharmaceutical Applications : Studies have shown that formulations containing butyryl-CoA can improve therapeutic outcomes in models of metabolic syndrome by enhancing lipid metabolism .

- Biotechnological Advances : Investigations into microbial production systems utilizing butyryl-CoA have led to increased yields of biofuels and other valuable metabolites through engineered strains .

Mechanism of Action

The mechanism of action of Butyryl Coenzyme A (sodium salt) involves its role as an acyl carrier in various biochemical reactions. It interacts with enzymes such as butyryl Coenzyme A dehydrogenase, facilitating the transfer of the butyryl group to other molecules. This transfer is crucial in metabolic pathways like fatty acid oxidation and synthesis . The molecular targets include enzymes involved in these pathways, and the compound’s effects are mediated through its ability to donate or accept acyl groups .

Comparison with Similar Compounds

The functional diversity of acyl-CoA derivatives is heavily influenced by their carbon chain length, branching, and counterion type (e.g., sodium vs. lithium). Below is a detailed comparison of butyryl-CoA (sodium salt) with acetyl-CoA, pentanoyl-CoA, and structurally modified analogs.

Data Table: Key Properties of Acyl-CoA Derivatives

† Estimated based on lithium salt data (MW 841.6) with sodium substitution .

Detailed Comparative Analysis

Butyryl-CoA (Sodium Salt) vs. Acetyl-CoA (Sodium Salt)

- Structural and Functional Differences :

- Butyryl-CoA’s longer C4 chain enables its role in fatty acid elongation, contrasting with acetyl-CoA’s (C2) centrality in the TCA cycle and acetylation reactions .

- Enzymatic specificity: Short-chain acyl-CoA dehydrogenases preferentially act on C4 substrates like butyryl-CoA, while acetyl-CoA is a substrate for citrate synthase and histone acetyltransferases .

- Research Applications: Butyryl-CoA is used to study bacterial lipid metabolism (e.g., corynomycolic acid synthesis) , whereas acetyl-CoA is pivotal in cancer metabolism and epigenetics research .

Butyryl-CoA vs. Pentanoyl-CoA (Sodium Salt)

- Metabolic Pathways: Pentanoyl-CoA (C5) is a β-oxidation intermediate and a metabolite of valproate, linked to mitochondrial dysfunction when accumulated . Butyryl-CoA, however, is primarily anabolic. In Apc+/Min-FCCC mouse models, pentanoyl-CoA levels rise in colorectal cancer, suggesting distinct roles in disease pathways compared to butyryl-CoA .

- Enzymatic Assays :

Butyryl-CoA vs. Modified Analogs (e.g., 2,2-Dimethyl-butyryl-CoA)

- Structural Modifications :

- Therapeutic Potential: Butyryl-CoA analogs with modified chains may enhance selectivity in targeting metabolic enzymes, though this remains underexplored compared to acetyl-CoA derivatives .

Counterion and Stability Considerations

- Sodium vs. Lithium Salts: Sodium salts (e.g., butyryl-CoA, pentanoyl-CoA) are preferred for aqueous solubility, whereas lithium salts (e.g., butyryl-CoA-¹³C4) are used in isotopic labeling studies .

- Storage :

- Most acyl-CoA sodium salts require storage at -20°C to prevent hydrolysis, with aqueous solutions being unstable beyond 24 hours .

Q & A

Q. What future research directions are critical for understanding Butyryl Coenzyme A’s therapeutic potential?

- Methodology : Investigate its neuroprotective effects in in vitro models of Parkinson’s disease by supplementing sodium butyrate (a butyryl-CoA derivative) and measuring α-synuclein aggregation via fluorescence polarization. Explore epigenetic modulation via histone acetylation assays (e.g., ChIP-seq for H3K9ac) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.